

Pencycuron as a non-systemic phenylurea fungicide

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Compound of Interest

Compound Name: *Pencycuron*

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An In-depth Technical Guide to **Pencycuron**: A Non-Systemic Phenylurea Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pencycuron is a non-systemic fungicide belonging to the phenylurea chemical class, renowned for its specific and effective action against diseases caused by the fungi *Rhizoctonia solani* and *Pellicularia* spp.[1][2] Its primary applications include the control of black scurf in potatoes, sheath blight in rice, and various damping-off diseases in crops like cotton, sugar beet, and ornamentals.[3][4] As a protective fungicide, it operates by contact action, inhibiting the pathogen's growth at the point of application.[2] This technical guide provides a comprehensive overview of **pencycuron**, detailing its physicochemical properties, mechanism of action, efficacy, toxicological profile, and key experimental protocols for its analysis and evaluation.

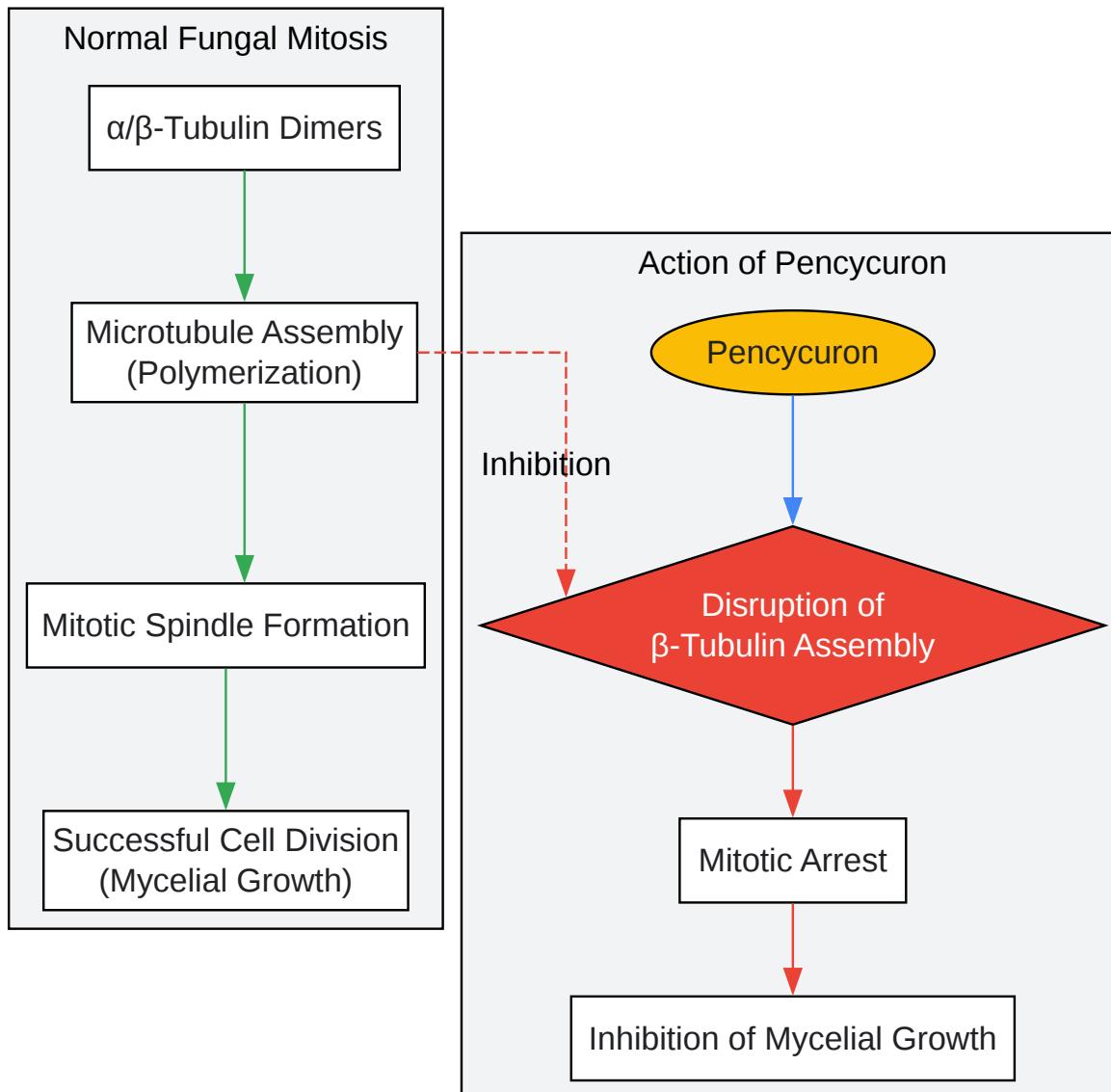
Physicochemical Properties

Pencycuron is a white crystalline solid with a molecular formula of $C_{19}H_{21}ClN_2O$.[2] It is characterized by its virtual insolubility in water and solubility in various organic solvents such as dichloromethane.[3] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea	[5]
CAS Number	66063-05-6	[3]
Molecular Weight	328.8 g/mol	[1]
Melting Point	129–135 °C	[3][4]
Boiling Point	~528.5 °C (Predicted)	[3][4]
Density	~1.22 g/cm ³	[3]
Water Solubility	Virtually insoluble	[3]
Solubility	Soluble in dichloromethane; slightly soluble in toluene	[3]
Vapor Pressure	5 x 10 ⁻¹⁰ Pa (at 20 °C)	[4]
LogP (Octanol-Water Partition Coefficient)	4.8 - 5.39	[1][3]

Mechanism of Action

The fungicidal activity of **penycuron** is primarily achieved through the inhibition of fungal cell division.[2][6] It specifically targets the process of mitosis.[7][8] This action is believed to stem from the disruption of β-tubulin assembly, which prevents the formation of functional microtubules.[6] Microtubules are critical components of the cytoskeleton and are essential for forming the mitotic spindle, the apparatus that segregates chromosomes during cell division. By interfering with this process, **penycuron** effectively halts the mycelial growth of susceptible fungi, particularly *Rhizoctonia solani*.[7][8]

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Caption: Mechanism of **Pencycuron** via Microtubule Disruption.

Efficacy Against Target Pathogens

Pencycuron demonstrates high efficacy against a narrow range of pathogens, with *Rhizoctonia solani* being the primary target. Its effectiveness has been documented in numerous field and laboratory studies across various crops.

Target Pathogen	Crop	Formulation / Application	Efficacy / Result	Reference
Rhizoctonia solani	Potato	Monceren 250 SC / 25 WP (0.5% - 0.75% dip treatment)	Almost complete control of black scurf disease.	[9]
Rhizoctonia solani	Potato	In vitro test (25 µg/ml)	Total inhibition of mycelial growth.	[9]
Rhizoctonia solani	Potato	Pencycuron 22.9% SC (5 ml/L tuber spray)	Minimum disease incidence (4.33%) and highest tuber yield (342.00 q/ha).	[10]
Rice Sheath Blight	Rice	25% Wettable Powder (0.15–0.25 kg/ha foliar spray)	Effective control of sheath blight.	[3]
Rhizoctonia solani	Various	In vitro test (700 ppm)	96% suppression of mycelial growth.	[6]

Toxicological Profile

Pencycuron exhibits low acute toxicity to mammals but is moderately toxic to certain non-target organisms.[1][2] The target organ for repeated exposure is the liver; however, it has not shown genotoxic or carcinogenic potential in most studies.[11]

Parameter	Species	Value	Classification	Reference
Acute Oral LD ₅₀	Rat	>5000 mg/kg bw	Low Toxicity	[10]
Acute Dermal LD ₅₀	Rat	>2000 mg/kg bw	Low Toxicity	[4][10]
Acute Inhalation LC ₅₀ (4h)	Rat	>5.13 mg/L	Low Toxicity	[10]
Bird Toxicity	General	Moderately toxic	-	[3]
Aquatic Organism Toxicity	Fish, Daphnia	Moderately toxic	-	[3]
Honeybee Toxicity	Honeybee	Moderately toxic	-	[3]
Acceptable Daily Intake (ADI)	Human	0.2 mg/kg bw/day	-	[9]
Acceptable Operator Exposure Level (AOEL)	Human	0.15 mg/kg bw/day	-	[9]

Experimental Protocols

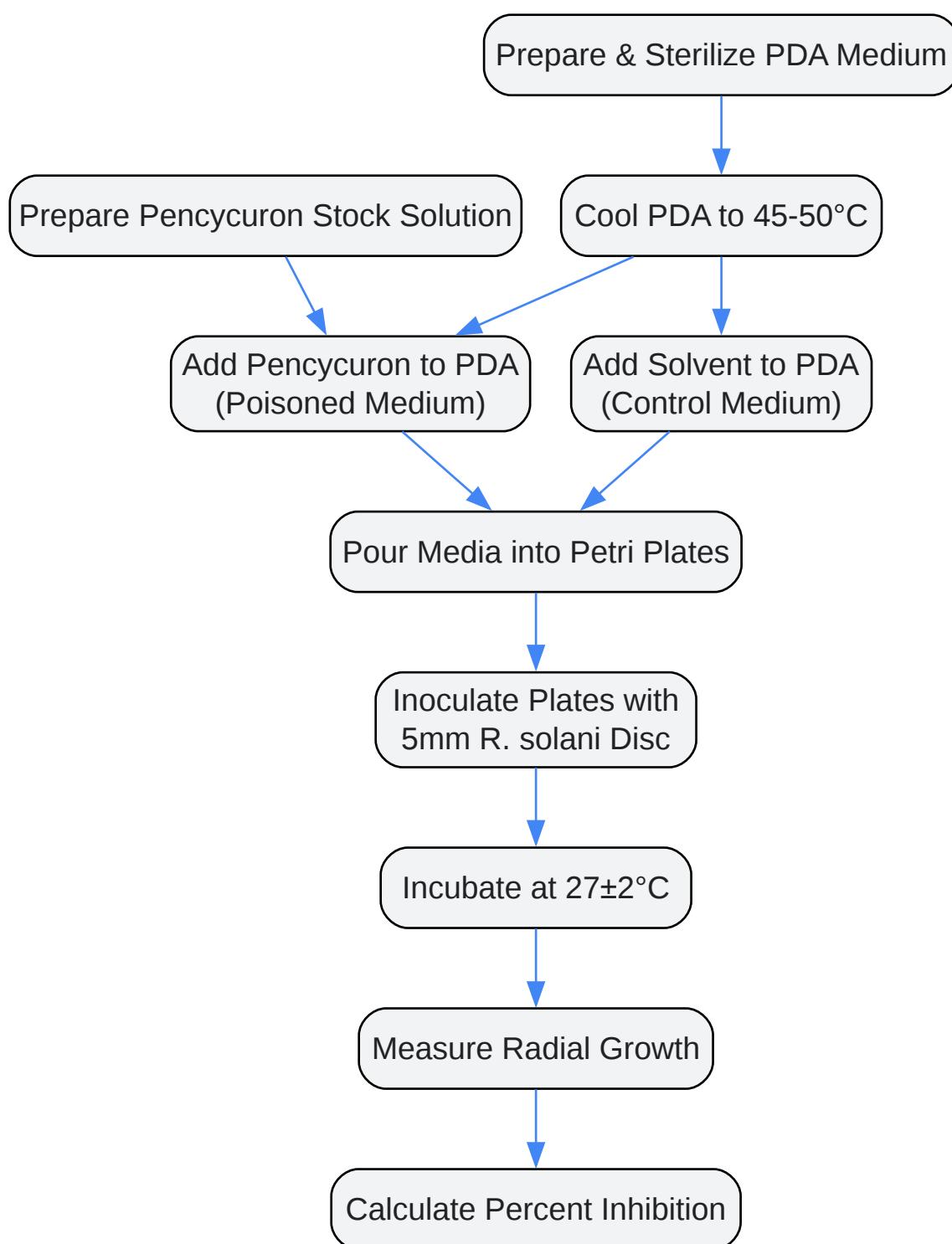
In Vitro Efficacy Assessment against *Rhizoctonia solani* (Poisoned Food Technique)

This protocol outlines a standard laboratory method to determine the fungistatic properties of **pencycuron** against pure cultures of *R. solani*.

Methodology:

- Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

- Fungicide Stock Solution: Prepare a stock solution of **pencycuron** in a suitable solvent (e.g., acetone or methanol) at a known high concentration.
- Poisoned Media Preparation: Add the required volume of the **pencycuron** stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 ppm).[12] The same volume of solvent alone is added to a control batch of PDA.
- Plating: Pour approximately 15-20 ml of the poisoned and control PDA into sterile Petri plates and allow them to solidify.[13]
- Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing (e.g., 7-day-old) culture of *R. solani*.[13]
- Incubation: Place the mycelial disc, fungus-side down, in the center of each control and treated plate.[13] Seal the plates and incubate them at a suitable temperature (e.g., 27±2°C) for several days.[13]
- Data Collection: Measure the radial growth (colony diameter) of the fungus on both control and treated plates at regular intervals (e.g., 3, 5, and 7 days).[13]
- Calculation: Calculate the percent inhibition of mycelial growth for each concentration using Vincent's formula:
 - Percent Inhibition = $[(C - T) / C] * 100$
 - Where C = Average colony diameter in control plates and T = Average colony diameter in treated plates.

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Caption: Workflow for the Poisoned Food Technique.

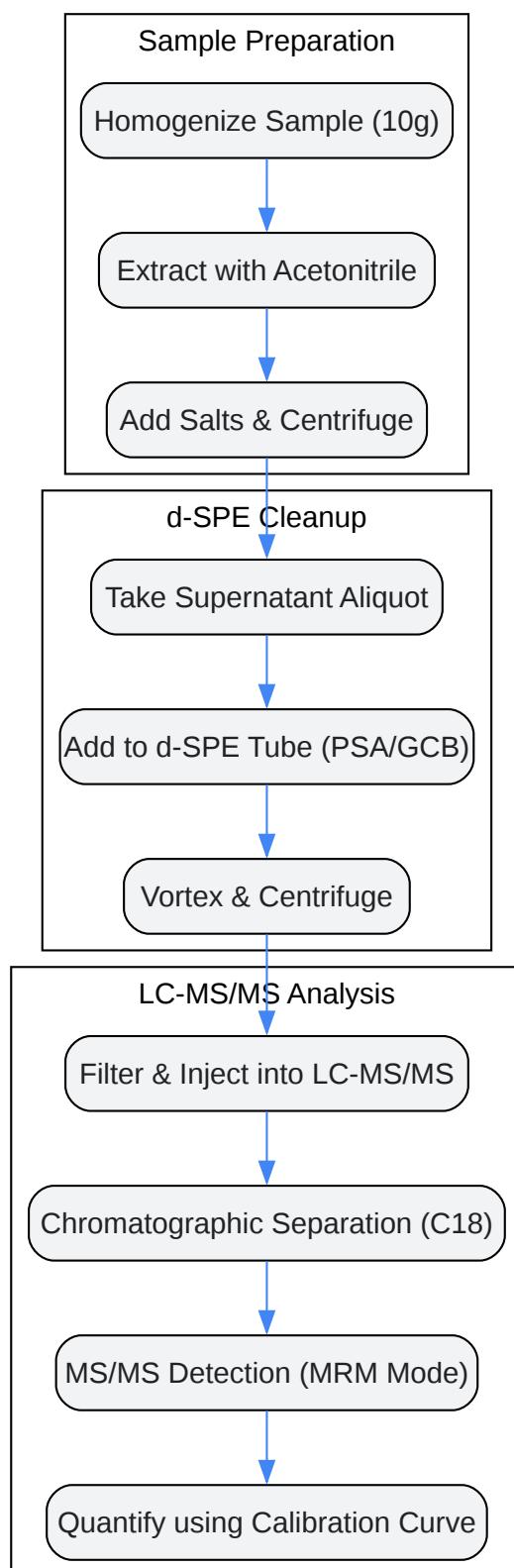
Residue Analysis in Agricultural Commodities via LC-MS/MS

This protocol, adapted from a study on eggplant, provides a robust method for the quantification of **pencycuron** residues.[6]

Methodology:

- Sample Preparation (QuEChERS Method):
 - Homogenize a representative sample (e.g., 10g of eggplant).
 - Add 10 mL of acetonitrile and shake vigorously for 1 minute for initial extraction.
 - Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and shake again.
 - Centrifuge the sample to separate the organic layer.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant.
 - Add it to a d-SPE tube containing a sorbent mixture, such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols.[6]
 - Vortex and centrifuge the sample.
- Analysis by LC-MS/MS:
 - Filter the cleaned extract into an autosampler vial.
 - Inject a small volume (e.g., 2 μ L) into the LC-MS/MS system.[6]
 - Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase, for instance, water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[6]

- Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions for **pencycuron**. Key transitions could be the precursor ion $[M+H]^+$ at m/z 329.3 fragmenting to product ions like m/z 125.1 (quantifier) and m/z 218.2 (qualifier).[14]
- Quantification:
 - Prepare matrix-matched standard solutions to construct a calibration curve.
 - Quantify the **pencycuron** concentration in the sample by comparing its peak area to the calibration curve. The Limit of Quantification (LOQ) for this method can be as low as 0.005 mg/kg.[6][14]



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Caption: Workflow for **Pencycuron** Residue Analysis.

Conclusion

Pencycuron remains a valuable tool in integrated pest management programs for its specific and effective control of diseases caused by *Rhizoctonia solani*. Its non-systemic, contact-based mode of action, centered on the disruption of fungal mitosis, provides a targeted approach to disease control. While its toxicological profile is generally favorable for mammals, its moderate toxicity to aquatic and other non-target organisms necessitates careful handling and application according to safety guidelines. The detailed analytical and efficacy testing protocols provided herein offer a foundation for further research and regulatory assessment of this specialized phenylurea fungicide.

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